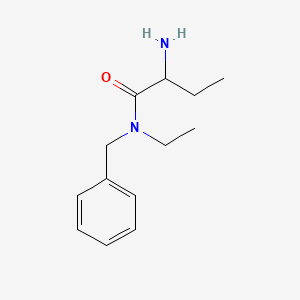

2-amino-N-benzyl-N-ethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-N-benzyl-N-ethylbutanamide is a chemical compound with the CAS Number: 1218604-65-9 . It is used in various scientific and pharmaceutical applications .

Molecular Structure Analysis

The molecular formula of 2-Amino-N-benzyl-N-ethylbutanamide is C13H20N2O. The molecular weight is 220.316. Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, UPLC .Applications De Recherche Scientifique

Anticonvulsant Properties

Research has demonstrated that derivatives of 2-amino-N-benzyl-N-ethylbutanamide, specifically primary amino acid derivatives (PAADs) like N'-benzyl 2-substituted 2-amino acetamides, exhibit significant anticonvulsant activities. These compounds have been shown to outperform phenobarbital in established whole animal anticonvulsant models. The structural modifications at the 4'-N'-benzylamide site, particularly with electron-withdrawing groups, have been found to retain or enhance anticonvulsant activities. This suggests that 2-amino-N-benzyl-N-ethylbutanamide derivatives could represent a novel class of anticonvulsants (King et al., 2011).

Neuroprotective Effects

Further studies on 2-amino-N-benzyl-N-ethylbutanamide derivatives have explored their neuroprotective effects. For instance, certain N-(substituted benzothiazol-2-yl)amide derivatives synthesized from 2-amino-N-benzyl-N-ethylbutanamide structures have shown promising neuroprotective properties by reducing the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), markers of oxidative stress and cell damage, respectively. This indicates their potential in protecting neuronal cells from damage or death, which is crucial in the context of neurological disorders or injuries (Hassan et al., 2012).

Mechanism of Action Exploration

The detailed exploration of the mechanism of action of 2-amino-N-benzyl-N-ethylbutanamide derivatives has led to an understanding that these compounds' anticonvulsant efficacy is associated with a hydrocarbon moiety at the C(2)-carbon. This structural feature is distinct from other anticonvulsant drugs, suggesting a unique pathway or receptor interaction that could be leveraged for developing more effective treatments for seizure disorders. Such studies highlight the importance of structural components in medicinal chemistry and drug design, especially for neurological conditions (King et al., 2011).

Propriétés

IUPAC Name |

2-amino-N-benzyl-N-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-12(14)13(16)15(4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQLEROLIAZCET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(CC)CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-benzyl-N-ethylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2989909.png)

![methyl 2-(4-((2-((2,3-dihydro-1H-inden-1-yl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2989918.png)

![5-bromo-2-chloro-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2989919.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2989920.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2989923.png)

![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2989924.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2989928.png)

![(Z)-ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2989929.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2989932.png)